

AT7867 Dihydrochloride: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B10762439

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Introduction

AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family. Primarily, it inhibits Akt (also known as Protein Kinase B) isoforms (Akt1, Akt2, and Akt3) and p70 ribosomal S6 kinase (p70S6K), as well as protein kinase A (PKA).^[1]^[2]^[3] The serine/threonine kinase Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which governs essential cellular processes including cell growth, proliferation, survival, and metabolism.^[4] Dysregulation of this pathway is a common occurrence in various human cancers, making Akt a compelling target for therapeutic intervention.^[4]^[5] AT7867 has demonstrated the ability to inhibit the proliferation of numerous human cancer cell lines and induce apoptosis.^[5]^[6] Furthermore, it has been shown to promote the differentiation of pancreatic progenitor cells.^[4]

These application notes provide a comprehensive overview of the use of **AT7867 dihydrochloride** in cell culture experiments, including detailed protocols for its application and the assessment of its biological effects.

Data Presentation

In Vitro Inhibitory Activity of AT7867

Target	IC50 (nM)
Akt1	32
Akt2	17
Akt3	47
p70S6K	85
PKA	20

Table 1: IC50 values of AT7867 against its primary kinase targets.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Proliferative IC50 Values of AT7867 in Human Cancer Cell Lines

Cell Line	Cancer Type	Proliferative IC50 (μM)
MES-SA	Uterine Sarcoma	0.9 - 3
MDA-MB-468	Breast Cancer	0.9 - 3
MCF-7	Breast Cancer	0.9 - 3
HCT116	Colon Cancer	0.9 - 3
HT29	Colon Cancer	0.9 - 3
Prostate Cancer Lines	Prostate Cancer	10 - 12

Table 2: Proliferative IC50 values of AT7867 in a selection of human cancer cell lines.[\[1\]](#)

Experimental Protocols

Reconstitution and Storage of AT7867 Dihydrochloride

Materials:

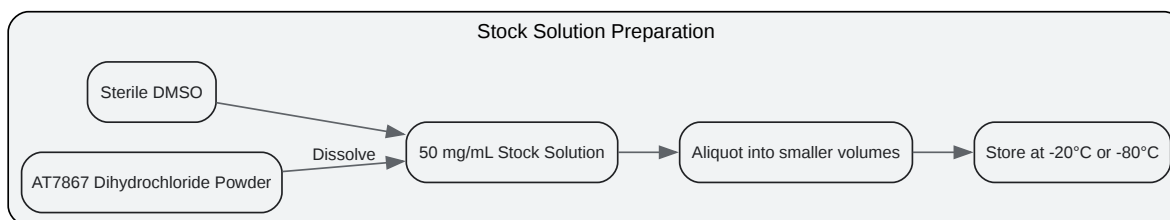
- **AT7867 dihydrochloride** powder
- Dimethyl sulfoxide (DMSO), sterile

- Sterile microcentrifuge tubes

Protocol:

- **AT7867 dihydrochloride** is soluble in DMSO. For a stock solution, dissolve the powder in DMSO to a concentration of 50 mg/mL.[2]
- Gently vortex to ensure the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]

Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.



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AT7867 Stock Solution Preparation Workflow

Protocol for Cell Treatment

Materials:

- Cultured cells in multi-well plates
- Complete cell culture medium

- **AT7867 dihydrochloride** stock solution
- Vehicle control (DMSO)

Protocol:

- Seed cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.
- Allow cells to adhere and resume growth overnight.
- Prepare serial dilutions of the AT7867 stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting point for dose-response experiments is to use a range of concentrations around the known IC₅₀ values (e.g., 0.1 μ M to 10 μ M).
- Include a vehicle control by adding the same volume of DMSO-containing medium without AT7867.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of AT7867 or the vehicle control.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the inhibitory effect of AT7867 on the Akt signaling pathway by measuring the phosphorylation of Akt at Ser473.

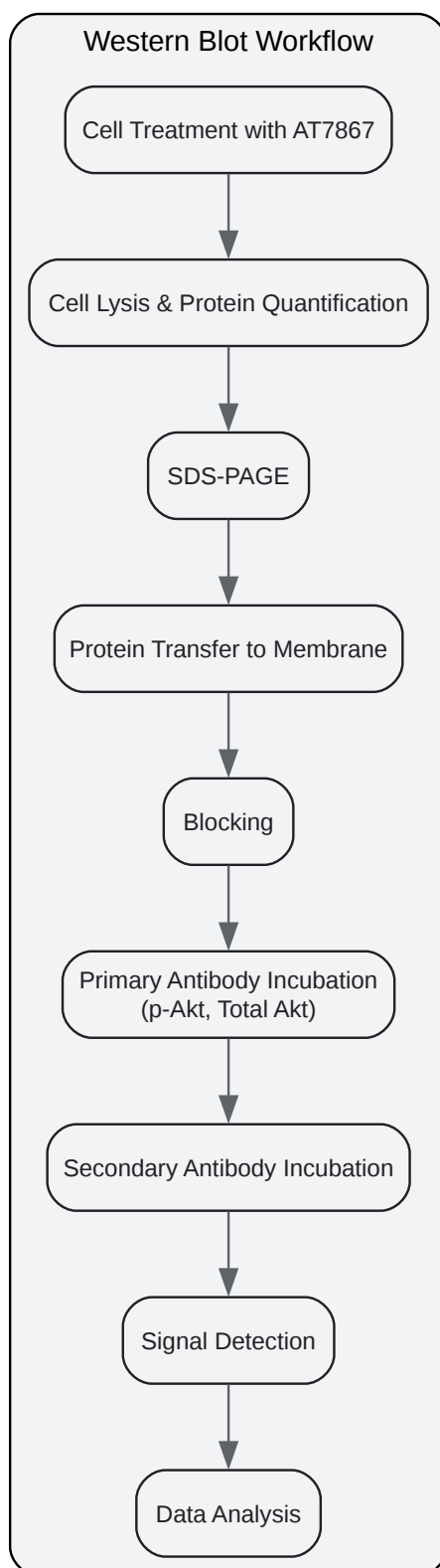
Materials:

- Treated and untreated cell lysates
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels

- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL substrate

Protocol:

- After treatment with AT7867, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control.



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Western Blot Analysis Workflow

Cell Proliferation Assay

A cell proliferation assay can be used to determine the cytotoxic or cytostatic effects of AT7867.

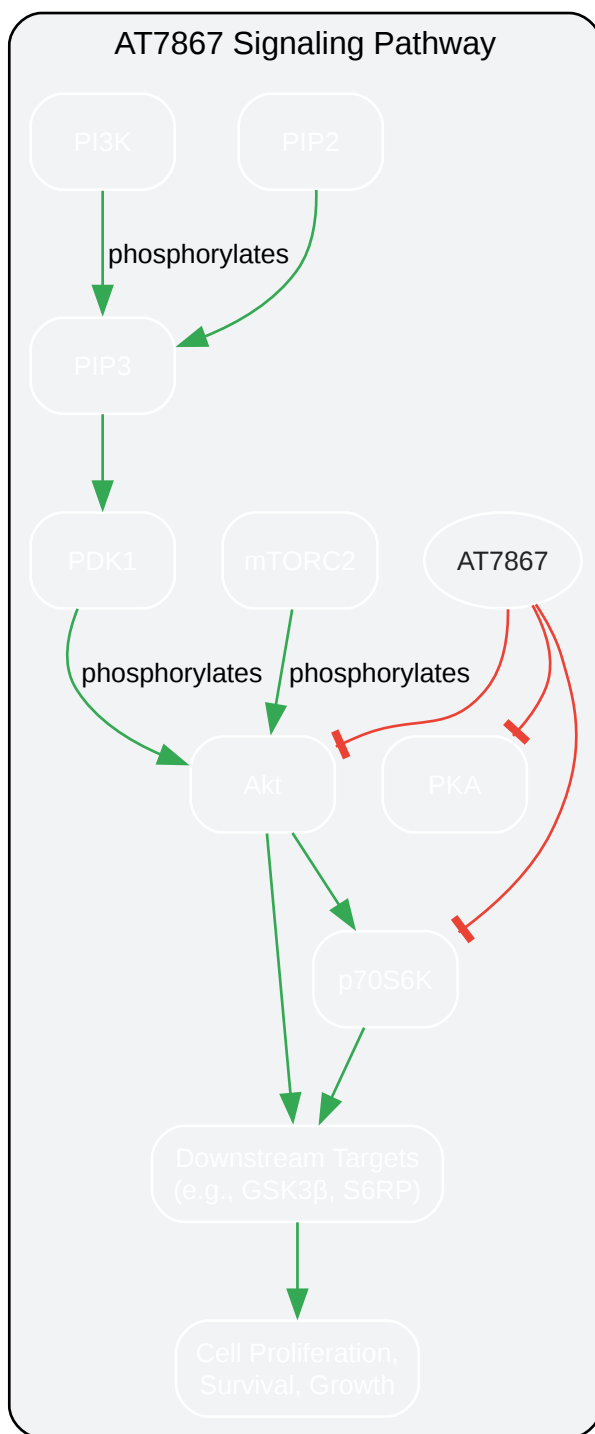
Materials:

- Cells seeded in a 96-well plate
- **AT7867 dihydrochloride**
- Cell proliferation assay reagent (e.g., MTT, WST-1, or a DNA-binding fluorescent dye)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at an appropriate density.
- After 24 hours, treat the cells with a range of AT7867 concentrations.
- Incubate for the desired period (e.g., 24, 48, or 72 hours).
- Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or fluorescence development.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Signaling Pathway



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